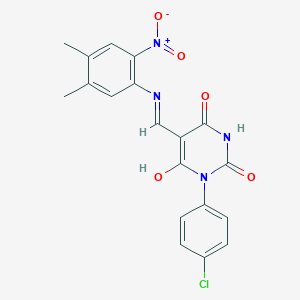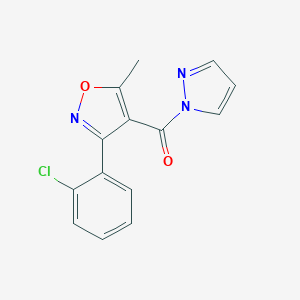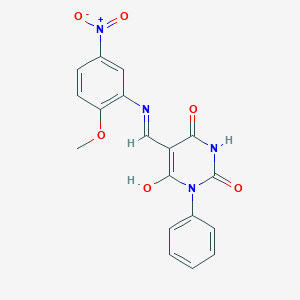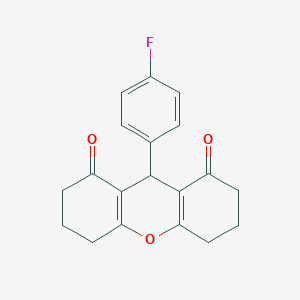![molecular formula C18H21ClN2O2S B439829 1-[(4-Chlorophenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine CAS No. 346725-92-6](/img/structure/B439829.png)
1-[(4-Chlorophenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Chlorophenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine is a chemical compound with the molecular formula C18H21ClN2O2S and a molecular weight of 364.89 .
Synthesis Analysis
There are several synthetic routes for piperazine derivatives. The most common method for synthesizing 1-(3-chlorophenyl)piperazine, a similar compound, is the reaction of diethanolamine with m-chloroaniline . Other methods include the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene . Recent developments in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 1-[(4-Chlorophenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine consists of a piperazine ring substituted with a 4-chlorophenylsulfonyl group and a 2,3-dimethylphenyl group .Applications De Recherche Scientifique
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity. Specifically, the derivative 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid exhibited antimicrobial effects against Gram-positive bacterial strains. Additionally, a novel 1,3-oxazole containing a phenyl group at the 5-position demonstrated activity against Candida albicans .
Mécanisme D'action
Target of Action
Similar compounds have been known to interact withCoagulation factor X . This protein plays a crucial role in the coagulation cascade, which is responsible for blood clotting.
Mode of Action
It’s worth noting that similar piperazine derivatives have been found to exhibit anti-allergic activities . They are often used in the treatment of allergies and have a higher affinity to H1 receptors than histamine .
Biochemical Pathways
It’s known that piperazine derivatives can influence the histamine pathway, which plays a significant role in allergic reactions .
Result of Action
Some of these derivatives have shown stronger potency against allergic asthma than levocetirizine, a commonly used antihistamine .
Propriétés
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-(2,3-dimethylphenyl)piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O2S/c1-14-4-3-5-18(15(14)2)20-10-12-21(13-11-20)24(22,23)17-8-6-16(19)7-9-17/h3-9H,10-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYAXDIQLBTGCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Chlorophenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![isopropyl 2-chloro-5-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}benzoate](/img/structure/B439752.png)
![4-{[(1-(3-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide](/img/structure/B439755.png)


![1-(4-chlorophenyl)-5-{[4-(1-piperidinylcarbonyl)anilino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B439773.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-5-bromo-1-naphthamide](/img/structure/B439774.png)
![propyl 5-({[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-2-chlorobenzoate](/img/structure/B439794.png)

![2-(1,3-benzothiazol-2-yl)-4-{[(3,3-diphenylpropyl)amino]methylene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B439816.png)
![ethyl 2-(cinnamoylamino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B439817.png)

![4-({[1-(1-{4-nitrophenyl}-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}methyl)benzenesulfonamide](/img/structure/B439851.png)
![Propyl 4-{[phenyl(phenylsulfanyl)acetyl]amino}benzoate](/img/structure/B439863.png)
![3-methoxy-N-(2-methylphenyl)-4-{[(1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide](/img/structure/B439874.png)